Cas no 1018497-10-3 (3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one)

3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound featuring a fused pyrazolo-pyridinone core. Its structural framework, incorporating amino and alkyl substituents, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both amino and carbonyl functional groups enhances its reactivity, enabling diverse derivatization for drug discovery applications. This compound exhibits potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. Its well-defined synthetic route and stability under standard conditions contribute to its utility in high-throughput screening and structure-activity relationship studies. The compound's purity and consistent performance are critical for reproducible research outcomes.
3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one structure
1018497-10-3 structure
Product Name:3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one
CAS No:1018497-10-3
MF:C9H12N4O
MW:192.217781066895
MDL:MFCD10008266
CID:4567580
PubChem ID:28469937
Update Time:2025-06-09

3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
    • 4H-Pyrazolo[4,3-c]pyridin-4-one, 3-amino-5-ethyl-1,5-dihydro-6-methyl-
    • 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one
    • MDL: MFCD10008266
    • Inchi: 1S/C9H12N4O/c1-3-13-5(2)4-6-7(9(13)14)8(10)12-11-6/h4H,3H2,1-2H3,(H3,10,11,12)
    • InChI Key: YNYLEBVEZMVHFJ-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC)C(C)=CC2NN=C(N)C1=2

Computed Properties

  • Exact Mass: 192.101111g/mol
  • Monoisotopic Mass: 192.101111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 192.22g/mol
  • XLogP3: 0.8
  • Topological Polar Surface Area: 75Ų

3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one Pricemore >>

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Additional information on 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo4,3-cpyridin-4-one

Recent Advances in the Study of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS: 1018497-10-3)

The compound 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS: 1018497-10-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by its pyrazolo[4,3-c]pyridine core, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a crucial role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have demonstrated that derivatives of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one exhibit selective inhibition against specific kinase targets, making them promising candidates for further optimization. Structural modifications of the core scaffold have been explored to enhance binding affinity and selectivity, with computational modeling and X-ray crystallography providing valuable insights into the molecular interactions.

In addition to its kinase inhibitory activity, this compound has also been investigated for its potential in modulating other biological targets. For instance, recent studies have highlighted its role in the inhibition of phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signaling pathways. The ability of this scaffold to interact with PDEs suggests its utility in the treatment of conditions such as cardiovascular diseases and neurological disorders. Furthermore, its unique chemical structure allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.

The synthetic accessibility of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has also been a focal point of recent research. Efficient and scalable synthetic routes have been developed, leveraging modern organic chemistry techniques such as transition metal-catalyzed cross-coupling reactions and multicomponent reactions. These advancements have facilitated the production of gram-scale quantities of the compound, enabling more extensive biological evaluations and preclinical studies. The optimization of synthetic protocols has also addressed challenges related to yield, purity, and environmental sustainability.

Looking ahead, the continued exploration of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one and its derivatives holds great promise for the discovery of new therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. Future research directions may include the development of prodrug strategies, formulation optimization, and the evaluation of combination therapies to maximize therapeutic efficacy and minimize adverse effects.

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